molecular formula C26H27N3O3 B3020279 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 439138-68-8

2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No. B3020279
CAS RN: 439138-68-8
M. Wt: 429.52
InChI Key: UOTKOSPWRPBAHG-UHFFFAOYSA-N
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Description

The compound "2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of heterocyclic structures, which are common in pharmacologically active molecules. For instance, the synthesis of benzothiazole derivatives as described in paper involves a reaction between 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reaction with heterocyclic derivatives. This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using various analytical techniques. For example, the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, was elucidated using X-ray diffraction, revealing intermolecular hydrogen bonding patterns . Such structural analyses are crucial for understanding the conformation and potential interaction sites of the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. The synthesis of imidazole and benzothiazole derivatives often involves reactions such as aminocarbonylation and cyclization , which could be relevant to the compound . Understanding these reactions can help predict the chemical behavior and possible transformations of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their pKa values, can be determined through spectroscopic studies . These properties are important for predicting the compound's behavior in biological systems, including its solubility, absorption, and interaction with biological targets. The pKa values provide insights into the ionization state of the compound, which can affect its pharmacokinetics and pharmacodynamics.

Relevant Case Studies

Case studies involving similar compounds can provide valuable information about the potential biological activities of the compound . For instance, certain benzothiazole derivatives have shown antitumor activity , while others have been evaluated for their anticonvulsant properties . These studies suggest that the compound of interest may also possess similar pharmacological activities, which could be explored in future research.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. Some imidazole derivatives can cause skin irritation or have other health effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For instance, given the known biological activity of many imidazole-containing compounds, it could be interesting to explore whether this compound has similar properties .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-18(2)29(20-10-6-5-7-11-20)25(30)17-28-22-13-9-8-12-21(22)27-26(28)19-14-15-23(31-3)24(16-19)32-4/h5-16,18H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKOSPWRPBAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

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